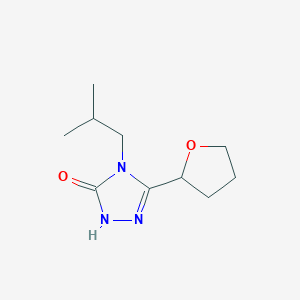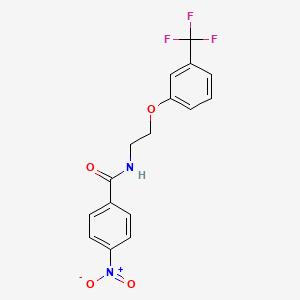![molecular formula C12H17NO B2865700 [3-(Piperidin-2-yl)phenyl]methanol CAS No. 1270516-11-4](/img/structure/B2865700.png)
[3-(Piperidin-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Piperidin-2-yl)phenyl]methanol: is a chemical compound with the molecular formula C12H17NO. It features a piperidine ring attached to a phenyl group, which is further connected to a methanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Piperidin-2-yl)phenyl]methanol typically involves the reaction of a piperidine derivative with a benzyl halide under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Piperidin-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in pyridine or Ac2O in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various alcohols or amines.
Substitution: Halides or esters.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [3-(Piperidin-2-yl)phenyl]methanol is used as an intermediate for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities. Derivatives of this compound have shown promise in modulating biological pathways, making them candidates for drug development .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals .
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its reactivity and structural features make it a valuable building block in industrial applications .
Mecanismo De Acción
The mechanism of action of [3-(Piperidin-2-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
[3-(Piperidin-4-yl)phenyl]methanol: Similar structure but with the piperidine ring attached at the 4-position of the phenyl group.
[3-(Piperidin-3-yl)phenyl]methanol: Piperidine ring attached at the 3-position of the phenyl group.
[3-(Piperidin-2-yl)benzyl]alcohol: Similar structure but with a benzyl alcohol moiety instead of methanol.
Uniqueness: [3-(Piperidin-2-yl)phenyl]methanol is unique due to the specific positioning of the piperidine ring and the methanol group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(3-piperidin-2-ylphenyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12;/h3-5,8,12-14H,1-2,6-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNHKRLYXOLUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC(=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

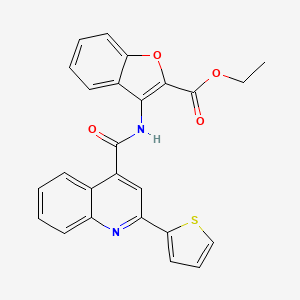
![1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2865622.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2865623.png)
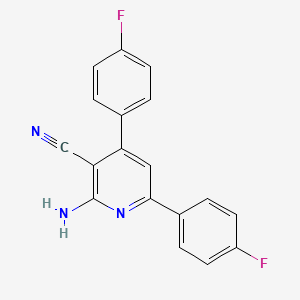
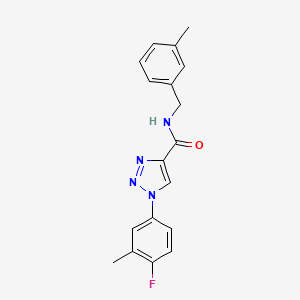
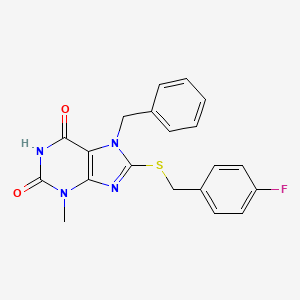
![9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester](/img/structure/B2865628.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2865629.png)


![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/new.no-structure.jpg)
